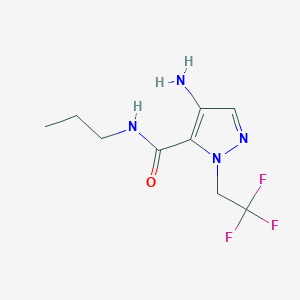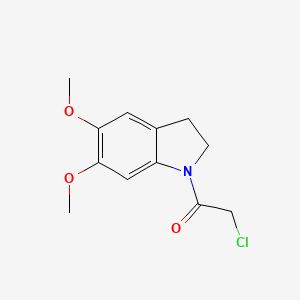
2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone, also known as CDMEO, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of fields, including biochemistry, pharmacology, and neuroscience. In
Aplicaciones Científicas De Investigación
2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone has been studied for its potential applications in a variety of scientific fields. One of the most promising areas of research for this compound is in the field of neuroscience. This compound has been shown to have a selective inhibitory effect on the serotonin transporter, which is a key target in the treatment of depression and anxiety disorders. Additionally, this compound has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the reinforcing effects of cocaine and other drugs of abuse.
Mecanismo De Acción
2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone acts as a selective inhibitor of the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. By inhibiting this transporter, this compound increases the levels of serotonin in the synaptic cleft, leading to increased serotonin signaling in the brain. This mechanism of action is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used in the treatment of depression and anxiety disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on the serotonin transporter, this compound has been shown to increase the release of dopamine and norepinephrine in the brain. This increase in neurotransmitter release is thought to contribute to this compound's effects on drug addiction and other behaviors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone is its selectivity for the serotonin transporter, which allows for more targeted research into the role of serotonin in various behaviors and disorders. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Direcciones Futuras
There are several potential future directions for research into 2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone. One area of interest is in the development of more potent and selective inhibitors of the serotonin transporter, which could have applications in the treatment of depression and anxiety disorders. Additionally, further research is needed to fully understand the effects of this compound on drug addiction and other behaviors, and to develop new treatments based on these findings. Finally, there is potential for the development of new imaging techniques to study the effects of this compound on the brain, which could lead to new insights into the role of serotonin in various behaviors and disorders.
Métodos De Síntesis
The synthesis of 2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone involves the reaction of 5,6-dimethoxyindole with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with thionyl chloride to replace the ethoxy group with a chloro group, forming this compound. This synthesis method has been well-established in the literature and has been used to produce this compound in large quantities for research purposes.
Propiedades
IUPAC Name |
2-chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-16-10-5-8-3-4-14(12(15)7-13)9(8)6-11(10)17-2/h5-6H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDCSZFVYAIHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN2C(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2723930.png)
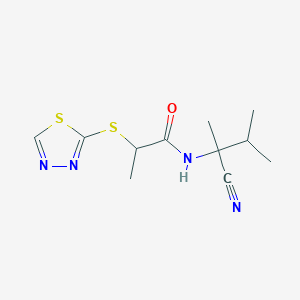

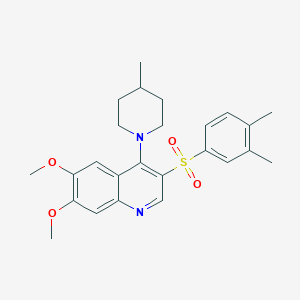
![3-({4-[(4-Methylpiperidin-1-yl)carbonyl]phenoxy}methyl)-1-(2-thienylacetyl)piperidine](/img/structure/B2723937.png)
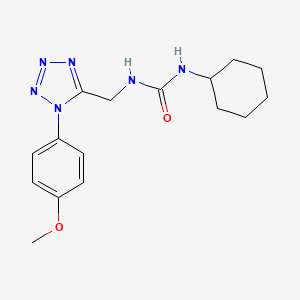


![1-[3-(2-Chloro-8-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2723942.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide](/img/structure/B2723946.png)
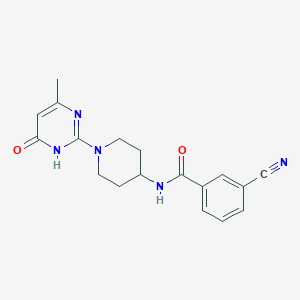
![3-(2-Hydroxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2723949.png)
![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2723950.png)
